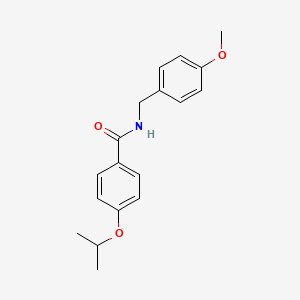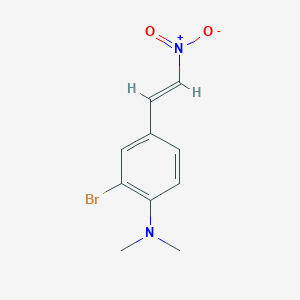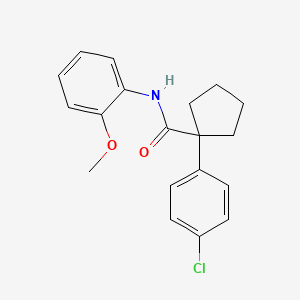
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide, commonly known as CPP, is a synthetic compound that belongs to the class of NMDA receptor antagonists. It is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. CPP is a potent and selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory.
Mécanisme D'action
CPP acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the primary neurotransmitter that activates the receptor. This leads to a reduction in the activity of the NMDA receptor and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects, including a reduction in excitatory neurotransmission, an increase in the threshold for long-term potentiation (LTP), and a decrease in the induction of LTP. These effects are thought to be due to the blockade of NMDA receptor-mediated synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
CPP is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the mechanisms of action of NMDA receptors in the brain. However, it is important to note that CPP has a short half-life and is rapidly metabolized in vivo, limiting its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for research on CPP and NMDA receptors. One area of interest is the development of more potent and selective NMDA receptor antagonists, which could have important implications for the treatment of neurological and psychiatric disorders. Another area of interest is the study of the role of NMDA receptors in synaptic plasticity and learning and memory, which could lead to the development of new treatments for cognitive disorders. Finally, the development of more effective methods for delivering NMDA receptor antagonists to the brain could also be an important area of research.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline, followed by cyclization with cyclopentanone in the presence of a base. The resulting product is then converted to the carboxamide using a suitable reagent.
Applications De Recherche Scientifique
CPP is widely used in scientific research to study the mechanisms of action of NMDA receptors in the brain. It has been shown to block NMDA receptor-mediated synaptic transmission, leading to a reduction in excitatory neurotransmission. This has important implications for the treatment of a variety of neurological and psychiatric disorders, including schizophrenia, depression, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-23-17-7-3-2-6-16(17)21-18(22)19(12-4-5-13-19)14-8-10-15(20)11-9-14/h2-3,6-11H,4-5,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUKYDRVEWCRPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(2-methoxyphenyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)
![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)
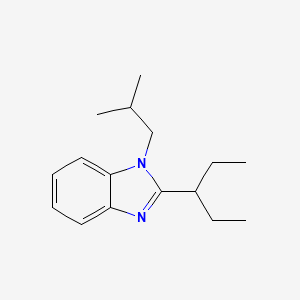
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
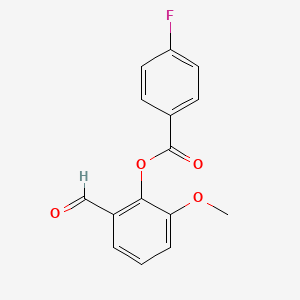
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)
